An In-depth Technical Guide on the Mechanism of Action of CSLP37 in NOD2 Signaling
An In-depth Technical Guide on the Mechanism of Action of CSLP37 in NOD2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CSLP37, a novel inhibitor of NOD2 signaling. The document details the molecular interactions, signaling pathways, and experimental evidence that elucidate how CSLP37 modulates the inflammatory response mediated by the NOD2 receptor.
Introduction to NOD2 Signaling
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune response.[1][2][3][4] NOD2 recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2] Dysregulation of the NOD2 signaling pathway is strongly associated with inflammatory conditions, most notably Crohn's disease.[1][5][6][7][8] The core of the NOD2 signaling pathway involves the recruitment and activation of the serine-threonine kinase RIPK2.[9][10] Upon NOD2 activation, RIPK2 is polyubiquitinated by E3 ligases, including XIAP, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to NF-κB activation.[9][11][12][13]
CSLP37: A Novel RIPK2 Inhibitor
CSLP37 is a member of a new class of small molecule inhibitors designed to target RIPK2.[11] Contrary to initial assumptions that RIPK2's kinase activity is the primary target for therapeutic intervention, recent studies have revealed a more nuanced mechanism.[11][12][14] CSLP37 and its analogs function not by inhibiting the kinase activity of RIPK2, but by disrupting the crucial interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[11] This interference prevents the necessary ubiquitination of RIPK2, thereby blocking downstream inflammatory signaling.[11][12][13]
Quantitative Analysis of CSLP Inhibitor Potency
The inhibitory activities of CSLP37 and related compounds have been quantified through various in vitro and cellular assays. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and other key metrics, demonstrating the potency and cellular efficacy of these inhibitors.
| Compound | In vitro RIPK2 Kinase IC50 (nM) | Cellular NOD2 Signaling IC50 (nM) | nanoBRET RIPK2 Binding IC50 (nM) | nanoBRET Residence Time (min) |
| CSLP37 | 16.3 ± 4.6 | 26.3 ± 3.7 | 36.3 ± 20.2 | 27.1 |
| CSLP43 | 19.9 ± 0.8 | 1.3 ± 0.4 | 10.1 ± 3.8 | 106.9 |
| CSLP18 | 31.6 ± 8.7 | 476.0 ± 96.7 | 577.6 ± 34.1 | 66.6 |
| CSLP38 | 39.1 ± 1.5 | 740.3 ± 60.7 | 166.8 ± 19.0 | 106.5 |
| CSLP48 | 53.5 ± 5.7 | > 5,000 | 1,231.3 ± 344.5 | 126.7 |
| CSLP53 | 1,414.5 ± 311.6 | 2,556.5 ± 252.8 | > 10,000 | ND |
| CSLP55 | 39.1 ± 3.9 | 595.1 ± 69.6 | 194.6 ± 47.1 | 6.8 |
| WEHI-345 | 37.3 ± 1.3 | 3,370.7 ± 382.8 | 521.2 ± 171.6 | 7.5 |
Data sourced from Goncharov et al., 2018.[11] ND = Not Determined.
Mechanism of Action: Disruption of the RIPK2-XIAP Interaction
The primary mechanism of action for CSLP37 is the allosteric inhibition of the RIPK2-XIAP interaction.[11] While CSLP37 binds to the ATP-binding pocket of RIPK2, its potent inhibitory effect on NOD2 signaling is not due to the blockade of ATP binding and kinase activity.[11][12] Instead, this binding induces a conformational change in RIPK2 that prevents its interaction with the BIR2 domain of XIAP.[11] This disruption is critical because the XIAP-mediated ubiquitination of RIPK2 is an indispensable step for the recruitment of downstream signaling molecules like LUBAC, TAK1, and the IKK complex.[9] By preventing RIPK2 ubiquitination, CSLP37 effectively halts the entire downstream signaling cascade.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CSLP37.
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Objective: To determine the direct inhibitory effect of CSLP compounds on the kinase activity of recombinant RIPK2.
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Method: The ADP-Glo™ Kinase Assay (Promega) was utilized. Recombinant RIPK2 kinase activity was measured in the presence of varying concentrations of the CSLP inhibitors. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
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Data Analysis: IC50 values were calculated from dose-response curves.
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Objective: To assess the potency of CSLP compounds in inhibiting NOD2 signaling in a cellular context.
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Method: HEK-Blue™ NOD2 cells (InvivoGen), which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, were used. Cells were stimulated with the NOD2 agonist L18-MDP (200 ng/ml) in the presence of various concentrations of CSLP inhibitors. SEAP activity in the cell culture supernatant was measured as a readout for NF-κB activation.
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Data Analysis: IC50 values were determined from the resulting dose-response curves.
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Objective: To measure the binding of CSLP compounds to RIPK2 within living cells.
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Method: A NanoBRET™ assay was performed in HEK293 cells. This technology measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged RIPK2 and a fluorescently labeled tracer that competes with the CSLP compounds for binding to RIPK2.
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Data Analysis: IC50 values were calculated based on the displacement of the tracer by the inhibitors.
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Objective: To determine the effect of CSLP compounds on the ubiquitination of RIPK2 following NOD2 stimulation.
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Method: U2OS/NOD2 cells or THP-1 cells were pre-treated with CSLP compounds and then stimulated with L18-MDP (200 ng/ml for 1 hour). Cells were lysed under denaturing conditions, and ubiquitinated proteins were purified using tandem ubiquitin-binding entities. The purified material and whole-cell lysates were then analyzed by immunoblotting for RIPK2.[11]
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Data Analysis: The intensity of the ubiquitinated RIPK2 bands was compared between treated and untreated samples.
Conclusion
CSLP37 represents a significant advancement in the development of targeted therapies for NOD2-mediated inflammatory diseases. Its mechanism of action, which involves the allosteric inhibition of the RIPK2-XIAP interaction rather than direct kinase inhibition, offers a novel therapeutic strategy. The potent and selective cellular activity of CSLP37, as demonstrated by the quantitative data, underscores its potential as a lead compound for drug development. Further investigation into the in vivo efficacy and safety of CSLP37 is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Crohn’s disease variants of Nod2 are stabilized by critical contact region of Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. NOD2 in Crohn’s Disease—Unfinished Business - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nod2 in the development of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crohn's disease-associated NOD2 variants share a signaling defect in response to lipopolysaccharide and peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nod2 and Rip2 contribute to innate immune responses in mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of XIAP-RIP2 Association Blocks NOD2-Mediated Inflammatory Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
